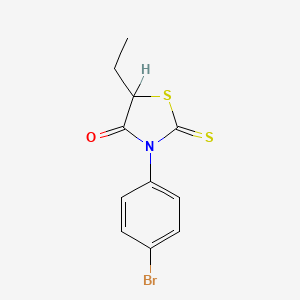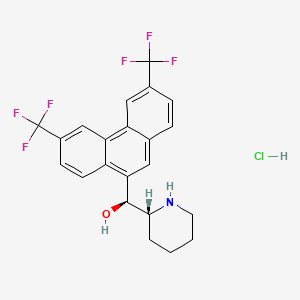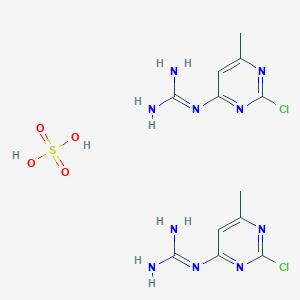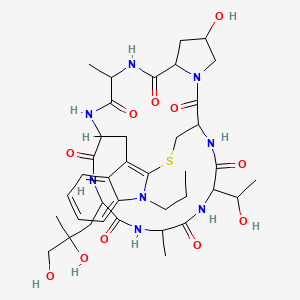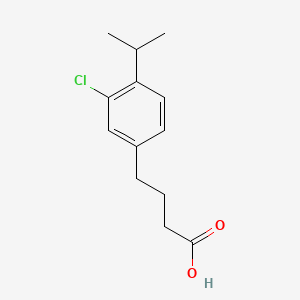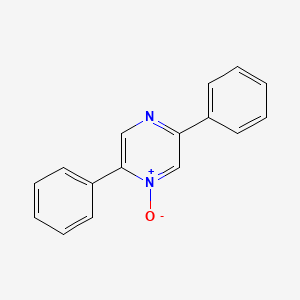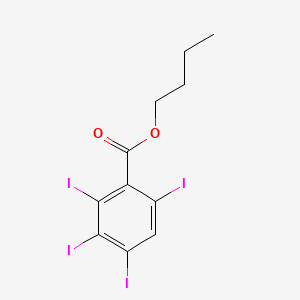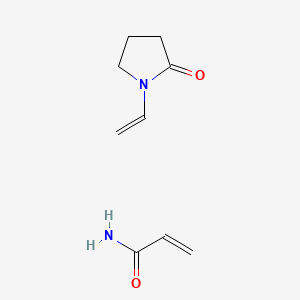
1-Ethenylpyrrolidin-2-one;prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenylpyrrolidin-2-one;prop-2-enamide is a compound that combines the structural features of both 1-ethenylpyrrolidin-2-one and prop-2-enamide. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. Its unique chemical structure allows it to participate in a wide range of chemical reactions, making it a valuable compound for scientific research and industrial applications .
Preparation Methods
The synthesis of 1-ethenylpyrrolidin-2-one;prop-2-enamide can be achieved through several synthetic routes. One common method involves the reaction of 1-ethenylpyrrolidin-2-one with prop-2-enamide under specific reaction conditions. The reaction typically requires the presence of a catalyst and controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial production methods for this compound often involve large-scale chemical reactors where the reactants are combined and subjected to optimized reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
1-Ethenylpyrrolidin-2-one;prop-2-enamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the compound, leading to the formation of diverse derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols .
Scientific Research Applications
1-Ethenylpyrrolidin-2-one;prop-2-enamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1-ethenylpyrrolidin-2-one;prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
1-Ethenylpyrrolidin-2-one;prop-2-enamide can be compared with similar compounds such as N-vinyl-2-pyrrolidone and acrylamide. While all these compounds share some structural similarities, this compound is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity .
N-vinyl-2-pyrrolidone: Known for its use in polymer synthesis and as a pharmaceutical excipient.
Acrylamide: Widely used in the production of polyacrylamide gels for electrophoresis and as a flocculant in water treatment.
The unique combination of 1-ethenylpyrrolidin-2-one and prop-2-enamide in a single molecule allows for a broader range of applications and enhanced properties compared to its individual components .
Properties
CAS No. |
26124-23-2 |
|---|---|
Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1-ethenylpyrrolidin-2-one;prop-2-enamide |
InChI |
InChI=1S/C6H9NO.C3H5NO/c1-2-7-5-3-4-6(7)8;1-2-3(4)5/h2H,1,3-5H2;2H,1H2,(H2,4,5) |
InChI Key |
NDKUQUPCEFPMSK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N.C=CN1CCCC1=O |
Related CAS |
26124-23-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


